Heptanoate

Description

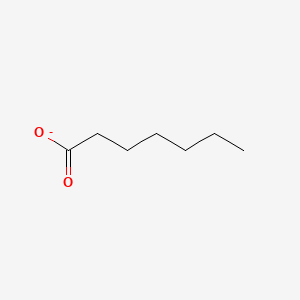

Structure

3D Structure

Properties

CAS No. |

7563-37-3 |

|---|---|

Molecular Formula |

C7H13O2- |

Molecular Weight |

129.18 g/mol |

IUPAC Name |

heptanoate |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/p-1 |

InChI Key |

MNWFXJYAOYHMED-UHFFFAOYSA-M |

SMILES |

CCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCCC(=O)[O-] |

Other CAS No. |

7563-37-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Heptanoate

Heptanoate, the conjugate base of heptanoic acid, is a medium-chain fatty acid anion of significant interest in metabolic research and clinical applications. Its unique seven-carbon backbone allows for a distinct metabolic pathway compared to even-chain fatty acids, making it a valuable substrate for energy production and anaplerosis, particularly in the context of certain metabolic disorders. This guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant experimental methodologies associated with this compound.

The Chemical Structure of this compound

This compound is the carboxylate anion formed from the deprotonation of heptanoic acid. It consists of a six-carbon aliphatic tail attached to a carboxylate group.

The structure of this compound can be represented in several ways:

-

Condensed Formula : CH₃(CH₂)₅COO⁻

-

Skeletal Structure : The most common representation in organic chemistry, where carbon atoms are implied at each vertex and the end of each line, and hydrogen atoms attached to carbons are omitted.

This compound is classified as a straight-chain saturated fatty acid anion and a medium-chain fatty acid anion.[1] It is the pharmacologically active metabolite of triheptanoin, a synthetic triglyceride used in the treatment of long-chain fatty acid oxidation disorders (LC-FAODs).[3][4]

Physicochemical and Quantitative Data

The properties of this compound are often described in the context of its parent acid, heptanoic acid, or its salts, such as sodium this compound. The following table summarizes key quantitative data for these related compounds.

| Property | This compound (ion) | Heptanoic Acid | Sodium this compound | Ethyl this compound |

| CAS Number | 7563-37-3[1][2] | 111-14-8 | 10051-45-3[5] | 106-30-9[6] |

| Molecular Formula | C₇H₁₃O₂⁻[1][2] | C₇H₁₄O₂ | C₇H₁₃NaO₂[7] | C₉H₁₈O₂ |

| Molecular Weight | 129.18 g/mol [1] | 130.18 g/mol | 152.17 g/mol [5] | 158.24 g/mol |

| Monoisotopic Mass | 129.091554653 Da[1] | 130.09938 Da | 152.081324 Da | 158.13068 Da |

| Boiling Point | N/A | 222.6 °C[8] | N/A | 188-189 °C[5] |

| Solubility in water | Soluble | Slightly soluble | Soluble[9] | Insoluble |

Experimental Protocols

Synthesis of Ethyl this compound via Fischer Esterification

Ethyl this compound, an ester with a fruity aroma, is commonly synthesized via the Fischer esterification of heptanoic acid with ethanol (B145695), using an acid catalyst.[1] This reversible reaction's equilibrium is driven towards the product by using an excess of the alcohol or by removing the water as it forms.[1]

Materials:

-

Heptanoic acid

-

Absolute ethanol (3- to 5-fold molar excess)[5]

-

Concentrated sulfuric acid (H₂SO₄) or acetyl chloride as a catalyst[1][5]

-

Diethyl ether

-

5% aqueous sodium bicarbonate (NaHCO₃) solution[1]

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[5]

-

Boiling chips

-

Round-bottom flask, reflux condenser, separatory funnel, heating mantle[5]

Procedure:

-

Reaction Setup : In a dry round-bottom flask, combine heptanoic acid, a 3- to 5-fold molar excess of absolute ethanol, and a few boiling chips.[5]

-

Catalyst Addition : While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid's mass).[5] Alternatively, acetyl chloride can be used, which generates HCl in situ.[1]

-

Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux for 1 to 4 hours.[1][5] The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Work-up : After cooling the mixture to room temperature, transfer it to a separatory funnel.[5]

-

Extraction and Neutralization : Add diethyl ether to extract the product and wash the mixture with a 5% aqueous sodium bicarbonate solution to neutralize the remaining acid catalyst.[1] Vent the funnel frequently to release CO₂ gas.[1] Wash the organic layer with brine to facilitate layer separation.[5]

-

Drying : Separate the organic layer and dry it over anhydrous sodium sulfate to remove residual water.[1][5]

-

Isolation and Purification : Filter off the drying agent and remove the solvent (diethyl ether) using a rotary evaporator to obtain the crude ethyl this compound.[1] The product can be further purified by fractional distillation, collecting the fraction that boils at approximately 188-189 °C.[5]

Analysis of Fatty Acids by Gas Chromatography (GC)

Gas chromatography is a standard technique for analyzing the composition of fatty acids in a sample.[9] Fatty acids are typically converted to their more volatile methyl esters (Fatty Acid Methyl Esters, or FAMEs) prior to analysis.[8][9]

Protocol for FAME Preparation (Acid-Catalyzed):

-

Sample Preparation : Dissolve 4-6 mg of the lipid sample in 1 mL of a methanolic boron trifluoride (BF₃) solution or an 8% (w/v) solution of HCl in methanol/water.[8][10]

-

Reaction : Heat the mixture in a sealed vial at 80-100 °C for 20 minutes to 1.5 hours.[8][10]

-

Extraction : After cooling, add deionized water and extract the FAMEs with hexane (B92381).[10]

-

Drying : Collect the upper hexane phase and dry it using anhydrous sodium sulfate.[10]

-

GC Analysis : The resulting hexane solution containing the FAMEs is then injected into the gas chromatograph equipped with a suitable capillary column (e.g., a Carbowax-type phase) and a flame ionization detector (FID).[9][10]

Visualization of Metabolic Pathway

This compound follows a unique metabolic pathway that makes it anaplerotic, meaning it can replenish intermediates of the Tricarboxylic Acid (TCA) cycle. After cellular uptake, this compound undergoes β-oxidation in the mitochondria.[4] This process, which bypasses the carnitine shuttle required for long-chain fatty acids, yields two molecules of acetyl-CoA and one molecule of propionyl-CoA.[3][4][11] Acetyl-CoA enters the TCA cycle for energy production, while propionyl-CoA is converted to succinyl-CoA, another TCA cycle intermediate, thus replenishing the cycle.[4][11]

References

- 1. benchchem.com [benchchem.com]

- 2. Khan Academy [khanacademy.org]

- 3. Population Pharmacokinetics of this compound in Healthy Subjects and Patients With Long‐Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. This compound Improves Compensatory Mechanism of Glucose Homeostasis in Mitochondrial Long-Chain Fatty Acid Oxidation Defect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Heptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanoic acid, also known as enanthic acid, is a seven-carbon saturated fatty acid with significant applications in the pharmaceutical, fragrance, and flavor industries. Its role as a precursor in the synthesis of esters and other derivatives makes a thorough understanding of its physical and chemical properties essential for researchers and drug development professionals. This guide provides a comprehensive overview of the core physical and chemical characteristics of heptanoic acid, detailed experimental protocols for its characterization and synthesis, and an exploration of its involvement in cellular signaling pathways.

Physical Properties of Heptanoic Acid

Heptanoic acid is a colorless, oily liquid with a characteristic unpleasant, rancid odor.[1] It is less dense than water and exhibits limited solubility in aqueous solutions while being highly soluble in organic solvents.[1][2] The key physical properties of heptanoic acid are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₁₄O₂ | [2][3] |

| Molecular Weight | 130.18 g/mol | [2][3] |

| Melting Point | -10.5 °C to -7 °C | [2][3] |

| Boiling Point | 223 °C at 760 mmHg | [2][3] |

| Density | 0.918 g/mL at 25 °C | |

| Refractive Index | 1.4221 at 20 °C | |

| Vapor Pressure | <0.1 mmHg at 20 °C | |

| pKa | 4.89 at 25 °C | [4] |

| Water Solubility | 0.2419 g/100 mL at 15 °C | [5] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, chloroform, acetone, and dimethyl sulfoxide.[5] |

Chemical Properties and Reactivity

The chemical behavior of heptanoic acid is primarily dictated by its carboxyl functional group (-COOH). It undergoes typical reactions of carboxylic acids, including deprotonation to form heptanoate salts, esterification with alcohols, conversion to acyl chlorides, and amide formation.

Acidity

With a pKa of approximately 4.89, heptanoic acid is a weak acid that will react with bases to form the corresponding this compound salt.[4]

Esterification

Heptanoic acid reacts with alcohols in the presence of an acid catalyst to form esters, which often possess pleasant fruity or floral scents and are widely used in the fragrance industry. A common example is the Fischer esterification with ethanol to produce ethyl this compound.

Formation of Acyl Chlorides

Heptanoic acid can be converted to the more reactive heptanoyl chloride by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[6] Heptanoyl chloride is a valuable intermediate for the synthesis of esters and amides.[6][7]

Amide Formation

Heptanoic acid can be reacted with amines to form heptanamides. This can be achieved by first converting the carboxylic acid to a more reactive derivative like an acyl chloride, or through direct condensation using coupling agents.[8][]

Experimental Protocols

The following sections detail methodologies for the synthesis and characterization of heptanoic acid.

Synthesis of Heptanoic Acid via Oxidation of Heptaldehyde

This protocol describes the synthesis of heptanoic acid by the oxidation of heptaldehyde using potassium permanganate (B83412).[10]

Materials:

-

Heptaldehyde

-

Potassium permanganate (KMnO₄)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sulfur dioxide (SO₂) or sodium bisulfite (NaHSO₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Ice

Procedure:

-

In a flask equipped with a mechanical stirrer and cooled in an ice bath, add 2.7 L of water and 350 mL of concentrated sulfuric acid.

-

Once the solution has cooled to 15 °C, add 342 g of heptaldehyde.

-

Slowly add 340 g of potassium permanganate in small portions, ensuring the temperature does not exceed 20 °C.

-

After the addition of permanganate is complete, pass sulfur dioxide gas through the solution until it becomes clear to reduce the manganese dioxide precipitate. Alternatively, sodium bisulfite can be used.

-

Separate the oily layer of crude heptanoic acid.

-

For purification, dissolve the crude product in a solution of 140 g of sodium hydroxide in 700 mL of water.

-

Steam distill the solution to remove any unreacted heptaldehyde.

-

Cool the remaining solution and acidify with 375 mL of concentrated hydrochloric acid.

-

Separate the purified heptanoic acid and distill it under reduced pressure.

Fischer Esterification of Heptanoic Acid with Ethanol

This protocol outlines the synthesis of ethyl this compound from heptanoic acid and ethanol.

Materials:

-

Heptanoic acid

-

Absolute ethanol

-

Acetyl chloride (as a source for HCl catalyst)

-

Diethyl ether

-

5% aqueous sodium bicarbonate solution

Procedure:

-

To a conical vial, add 0.1 mL of heptanoic acid and 2.0 mL of absolute ethanol.

-

Add a magnetic spin vane and 40 µL of acetyl chloride.

-

Connect a reflux condenser and heat the mixture at a gentle reflux for one hour.

-

Cool the reaction mixture and concentrate it to approximately 0.3 mL.

-

Add 1 mL of diethyl ether and 1 mL of 5% aqueous sodium bicarbonate to the vial, cap, and gently agitate, venting periodically.

-

Remove the lower aqueous layer.

-

Extract the ether layer with two more 1 mL portions of 5% sodium bicarbonate.

-

The remaining ether layer contains the ethyl this compound product, which can be further purified by column chromatography.

Spectroscopic Characterization

3.3.1. Infrared (IR) Spectroscopy

The IR spectrum of heptanoic acid will exhibit characteristic absorptions for the carboxylic acid functional group:

-

A very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹.

-

A strong C=O stretching band between 1760 and 1690 cm⁻¹.

-

A C-O stretching band in the region of 1320-1210 cm⁻¹.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will show a characteristic singlet for the acidic proton of the carboxyl group at a downfield chemical shift (typically >10 ppm). The protons on the alkyl chain will appear as multiplets in the upfield region.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will have a resonance in the range of 170-185 ppm. The carbons of the alkyl chain will appear at higher field strengths.

3.3.3. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of fatty acids like heptanoic acid.[11][12] The sample is typically derivatized to a more volatile ester (e.g., methyl or pentafluorobenzyl ester) prior to analysis.[11] The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used for identification and quantification.

Biological Role and Signaling Pathways

Heptanoic acid, as a medium-chain fatty acid (MCFA), is not only a metabolic fuel but also a signaling molecule.[13][14] MCFAs can influence cellular processes by interacting with specific receptors and modulating metabolic pathways.[13][15]

G Protein-Coupled Receptor (GPCR) Activation

Medium-chain fatty acids are known to activate G protein-coupled receptors, such as GPR40 (also known as FFAR1) and GPR84.[16] Activation of these receptors can initiate intracellular signaling cascades. For instance, GPR40 activation is coupled to the Gq signaling pathway, leading to an increase in intracellular calcium and subsequent cellular responses, such as insulin (B600854) secretion.[17][18] GPR84 activation is coupled to a Gi/o pathway, which can inhibit adenylyl cyclase and modulate immune responses.[16]

Caption: Putative GPR40 signaling pathway for heptanoic acid.

Mitochondrial Function and Metabolism

Heptanoic acid can serve as an energy source by undergoing β-oxidation within the mitochondria to produce acetyl-CoA and propionyl-CoA.[14][19] This is particularly relevant in conditions of impaired glucose metabolism.[14] Studies have shown that MCFAs can improve mitochondrial respiratory capacity.[20]

Caption: Metabolic fate of heptanoic acid in mitochondria.

Role in Neurotransmission

Heptanoic acid can cross the blood-brain barrier and serve as a neural fuel, particularly in conditions like glucose transporter I deficiency.[14][21] Its metabolism can provide precursors for neurotransmitter synthesis.[14]

Conclusion

Heptanoic acid is a versatile C7 carboxylic acid with well-defined physical and chemical properties. Its reactivity makes it a valuable building block in organic synthesis, particularly for the production of esters and amides used in various industries. Furthermore, its role as a signaling molecule and metabolic substrate highlights its importance in biological systems. This guide provides a foundational understanding of heptanoic acid for professionals in research and drug development, offering key data and experimental frameworks to facilitate further investigation and application.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. consolidated-chemical.com [consolidated-chemical.com]

- 3. expertmarketresearch.com [expertmarketresearch.com]

- 4. Heptanoic acid (CAS 111-14-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. lipidmaps.org [lipidmaps.org]

- 12. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. This compound as a neural fuel: energetic and neurotransmitter precursors in normal and glucose transporter I-deficient (G1D) brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Medium-chain fatty acids modify macrophage expression of metabolic and inflammatory genes in a PPAR β/δ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Impact of short- and medium-chain fatty acids on mitochondrial function in severe inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound as a neural fuel: energetic and neurotransmitter precursors in normal and glucose transporter I-deficient (G1D) brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Medium-Chain Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain fatty acids (MCFAs), saturated fatty acids with a chain length of 6 to 12 carbons, are increasingly recognized for their diverse and significant biological roles. Unlike their long-chain counterparts, MCFAs possess unique metabolic and signaling properties that have garnered considerable interest in the scientific and pharmaceutical communities. Their rapid absorption and metabolism, coupled with their ability to modulate key cellular signaling pathways, position them as potential therapeutic agents for a range of metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the core biological functions of MCFAs, with a focus on their metabolism, impact on cellular signaling, and physiological effects. The information is presented to support further research and drug development efforts in this promising area.

Data Presentation: Quantitative Effects of Medium-Chain Fatty Acids

The following tables summarize the quantitative effects of MCFAs on various biological parameters as reported in the scientific literature.

Table 1: Effects of Medium-Chain Fatty Acids on Macrophage Gene Expression

| Gene | MCFA Treatment | Cell Type | Fold Change / Effect | Key Findings |

| Perilipin 2 (Plin2) | Octanoate (B1194180), Decanoate | J774A.1 murine macrophages | Increased expression | This effect was partially dependent on PPARβ/δ, suggesting a role in modulating lipid droplet dynamics and inflammation.[1][2] |

| ATP-binding cassette transporter A1 (ABCA1) | Octanoate, Decanoate | J774A.1 murine macrophages | Stimulated expression, more pronounced with LPS stimulation | This effect was more significant in the absence of PPARβ/δ, indicating a complex regulatory mechanism for cholesterol efflux.[1][2] |

| Phospholipid transfer protein (Pltp) | Octanoate | J774A.1 murine macrophages | Stimulated expression | This suggests a role for octanoate in promoting cellular lipid efflux, working in concert with ABCA1.[1] |

| Interleukin-6 (IL-6) | Octanoate, Decanoate | J774A.1 murine macrophages | No increase in expression | In contrast, the long-chain fatty acid palmitate significantly increased the expression of this pro-inflammatory gene.[1] |

| Tumor Necrosis Factor (TNF) | Octanoate, Decanoate | J774A.1 murine macrophages | No increase in expression | Palmitate, but not MCFAs, induced the expression of this key inflammatory cytokine.[1] |

| Nitric Oxide Synthase 2 (Nos2) | Octanoate, Decanoate | J774A.1 murine macrophages | No increase in expression | This further supports the less inflammatory profile of MCFAs compared to certain long-chain fatty acids.[1] |

| Matrix Metallopeptidase 9 (Mmp9) | Octanoate, Decanoate | J774A.1 murine macrophages | No increase in expression | Palmitate treatment led to an increase in this gene associated with tissue remodeling and inflammation.[1] |

Table 2: Effects of Medium-Chain Fatty Acids on Plasma Lipid Profiles in Humans

| Lipid Parameter | MCFA Diet vs. Oleic Acid Diet | Population | Change (mmol/L) | P-value | Key Findings |

| LDL Cholesterol | MCFA-rich diet | Healthy men and women | +0.23 | P = 0.0752 | MCFAs slightly raised LDL cholesterol, though not reaching statistical significance in this study. |

| HDL Cholesterol | MCFA-rich diet | Healthy men and women | No significant change | - | Unlike myristic acid, MCFAs did not significantly alter HDL cholesterol levels. |

| Triacylglycerol | MCFA-rich diet | Healthy men and women | Slight elevation | Not significantly different | Responses in triacylglycerol concentrations did not differ significantly between the diets. |

| ApoA-I to ApoB Ratio | MCFA-rich diet | Healthy men and women | Significantly decreased | P < 0.02 | The MCFA diet unfavorably affected the ApoA-I to ApoB ratio compared to the oleic acid diet. |

Table 3: Effects of Medium-Chain Fatty Acids on Inflammatory Markers

| Inflammatory Marker | MCFA Treatment | Model | Effect | Key Findings |

| IL-6 Secretion | 6-OAU (GPR84 agonist) | LPS-primed bone marrow-derived macrophages (BMDMs) | Increased | Activation of the MCFA receptor GPR84 enhances the secretion of this pro-inflammatory cytokine.[3] |

| TNF-α Secretion | 6-OAU (GPR84 agonist) | LPS-primed BMDMs | Increased | GPR84 signaling potentiates the release of TNF-α in response to inflammatory stimuli.[3] |

| CCL2 (MCP-1) Secretion | 6-OAU (GPR84 agonist) | LPS-primed BMDMs | Increased | GPR84 activation promotes the secretion of this key chemokine involved in macrophage recruitment.[3] |

Signaling Pathways Modulated by Medium-Chain Fatty Acids

MCFAs exert their biological effects through the activation of specific signaling pathways. Two of the most well-characterized are the G-protein coupled receptor 84 (GPR84) pathway and the peroxisome proliferator-activated receptor (PPAR) pathway.

GPR84 Signaling Pathway

GPR84 is a Gαi-coupled receptor that is highly expressed in immune cells, particularly macrophages.[3][4] Its activation by MCFAs initiates a pro-inflammatory cascade.

PPARβ/δ Signaling Pathway

Peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) is a nuclear receptor that acts as a transcription factor. MCFAs can serve as ligands for PPARβ/δ, leading to the regulation of genes involved in lipid metabolism and inflammation.[1][2][5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Treatment of Macrophages with Medium-Chain Fatty Acids

Objective: To assess the direct effects of MCFAs on macrophage gene expression and function.

Materials:

-

J774A.1 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Octanoate and Decanoate (sodium salts)

-

Palmitate (sodium salt) as a long-chain fatty acid control

-

Lipopolysaccharide (LPS)

-

6-well tissue culture plates

-

TRIzol reagent

Protocol:

-

Cell Culture: Culture J774A.1 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Plating: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere for 24 hours.

-

Fatty Acid Preparation: Prepare stock solutions of sodium octanoate, decanoate, and palmitate in sterile water. For cell treatment, dilute the stock solutions in DMEM to the final desired concentration (e.g., 250 µM). It is crucial to conjugate the fatty acids to bovine serum albumin (BSA) to ensure their solubility and facilitate cellular uptake.

-

Treatment:

-

For gene expression analysis, replace the culture medium with fresh medium containing the MCFA-BSA conjugate or a BSA control.

-

For inflammatory response studies, pre-treat cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4 hours) before adding the fatty acid solutions.

-

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

-

Harvesting: After incubation, wash the cells with ice-cold PBS and lyse them directly in the well using TRIzol reagent for subsequent RNA extraction.[6]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the changes in the expression of target genes in macrophages following MCFA treatment.

Materials:

-

RNA extracted from treated macrophages

-

Reverse Transcriptase kit

-

SYBR Green qPCR Master Mix

-

Gene-specific primers (e.g., for Plin2, ABCA1, Il6, Tnf)

-

Housekeeping gene primers (e.g., Actb, Gapdh)

-

qPCR instrument

Protocol:

-

RNA Isolation: Isolate total RNA from the cell lysates using TRIzol reagent according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well plate by combining SYBR Green Master Mix, forward and reverse primers for the gene of interest, and cDNA template. Include no-template controls for each primer set.

-

qPCR Cycling: Perform the qPCR using a standard three-step cycling protocol:

-

Initial denaturation (e.g., 95°C for 10 minutes)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds)

-

Annealing (e.g., 60°C for 30 seconds)

-

Extension (e.g., 72°C for 30 seconds)

-

-

Melt curve analysis to verify the specificity of the amplified product.

-

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to the expression of a stable housekeeping gene.[7]

Lipoprotein Uptake Assay in Macrophages

Objective: To measure the effect of MCFA treatment on the ability of macrophages to internalize lipoproteins.

Materials:

-

Macrophages treated with MCFAs as described above

-

Fluorescently labeled lipoproteins (e.g., DiI-oxidized LDL)

-

Culture medium

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Preparation: Plate and treat macrophages with MCFAs in a multi-well plate suitable for microscopy or fluorescence reading.

-

Lipoprotein Incubation: After the MCFA treatment period, replace the medium with fresh medium containing fluorescently labeled lipoproteins (e.g., 10 µg/mL DiI-oxLDL).

-

Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) to allow for lipoprotein uptake.

-

Washing: Gently wash the cells three times with ice-cold PBS to remove any unbound lipoproteins.

-

Quantification:

-

Microscopy: Visualize the cells using a fluorescence microscope and capture images. The fluorescence intensity within the cells can be quantified using image analysis software.

-

Plate Reader: Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader.

-

-

Data Analysis: Compare the fluorescence intensity between control and MCFA-treated cells to determine the effect on lipoprotein uptake.[8]

Oil Red O Staining for Lipid Droplet Visualization

Objective: To visualize and quantify the accumulation of neutral lipids in macrophages following fatty acid treatment.

Materials:

-

Macrophages cultured on coverslips

-

10% Formalin

-

Oil Red O staining solution (0.5% in isopropanol (B130326), diluted with water)

-

60% Isopropanol

-

Mayer's Hematoxylin

-

Mounting medium

Protocol:

-

Cell Fixation: After fatty acid treatment, wash the cells on coverslips with PBS and fix with 10% formalin for 30 minutes at room temperature.

-

Washing: Wash the fixed cells twice with distilled water.

-

Dehydration: Briefly rinse the cells with 60% isopropanol.

-

Staining: Incubate the cells with the filtered Oil Red O working solution for 15-20 minutes at room temperature.

-

Differentiation: Briefly rinse with 60% isopropanol to remove excess stain.

-

Counterstaining: Wash with distilled water and then counterstain the nuclei with Mayer's Hematoxylin for 1 minute.

-

Washing and Mounting: Wash thoroughly with distilled water and mount the coverslips onto microscope slides using an aqueous mounting medium.

-

Visualization: Observe the cells under a light microscope. Lipid droplets will appear as red-orange structures, and the nuclei will be blue.[9][10]

Conclusion

Medium-chain fatty acids play a multifaceted role in biology, influencing key metabolic and inflammatory pathways. Their unique absorption and metabolic properties, coupled with their ability to act as signaling molecules through receptors like GPR84 and PPARβ/δ, underscore their potential for therapeutic intervention. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore the biological functions of MCFAs and harness their potential for improving human health. Further research is warranted to fully elucidate the intricate mechanisms of MCFA action and to translate these findings into effective clinical applications.

References

- 1. Medium-chain fatty acids modify macrophage expression of metabolic and inflammatory genes in a PPAR β/δ-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting metabolic sensing switch GPR84 on macrophages for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deregulation of PPARβ/δ target genes in tumor-associated macrophages by fatty acid ligands in the ovarian cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medium-chain fatty acids modify macrophage expression of metabolic and inflammatory genes in a PPAR β/δ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Modulation of Macrophage Inflammatory and Pro-Repair Properties Essential for Wound Healing by Calcium and Calcium-Alginate Dressings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasma Ketone and Medium Chain Fatty Acid Response in Humans Consuming Different Medium Chain Triglycerides During a Metabolic Study Day - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Anaplerotic Action of Triheptanoin in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triheptanoin (B1683035), a synthetic triglyceride composed of three seven-carbon fatty acids (heptanoate) and a glycerol (B35011) backbone, is emerging as a promising therapeutic agent for a range of neurological disorders characterized by metabolic dysfunction. Its primary mechanism of action lies in its ability to provide alternative energy substrates to the brain and replenish intermediates of the Krebs cycle, a process known as anaplerosis. This technical guide provides an in-depth exploration of the core mechanisms by which triheptanoin exerts its effects on brain metabolism, supported by quantitative data from clinical studies, detailed experimental protocols, and visual representations of the key metabolic pathways.

Introduction: The Brain's Energy Crisis in Neurological Disorders

The brain, despite its relatively small size, is the most energy-demanding organ in the body, consuming approximately 20% of the body's total glucose under normal conditions.[1] This high metabolic rate is essential for maintaining neuronal function, including neurotransmission, synaptic plasticity, and cellular homeostasis. A growing body of evidence suggests that impaired brain energy metabolism is a central pathological feature in a variety of neurological and neurodegenerative diseases, including Huntington's disease, epilepsy, and Glucose Transporter Type 1 Deficiency Syndrome (Glut1DS).[2][3] This "energy crisis" can arise from defects in glucose transport, mitochondrial dysfunction, or an imbalance in the supply of essential metabolic intermediates.

Triheptanoin offers a novel therapeutic strategy by directly addressing this metabolic deficit. Unlike standard medium-chain triglycerides (MCTs) which yield only acetyl-CoA upon beta-oxidation, the odd-chain fatty acid composition of triheptanoin provides a dual benefit: the production of both acetyl-CoA and propionyl-CoA.[2][4][5] This unique property allows triheptanoin to not only fuel the Krebs cycle but also to replenish its intermediates, thereby enhancing overall cellular energy production.

Core Mechanism of Action: Metabolism and Anaplerosis

The therapeutic efficacy of triheptanoin is rooted in its distinct metabolic pathway following ingestion and absorption.

Hydrolysis and Hepatic Metabolism

Upon oral administration, triheptanoin is hydrolyzed by intestinal lipases into glycerol and three molecules of this compound (C7 fatty acid).[6][7] this compound is then transported to the liver via the portal circulation. In the liver, this compound undergoes β-oxidation, a process that cleaves the seven-carbon fatty acid chain. This process yields two key products:

-

Acetyl-CoA (C2): The final two carbons of the this compound chain are converted into acetyl-CoA, which can directly enter the Krebs cycle to generate ATP.[2][6][8]

-

Propionyl-CoA (C3): The remaining three carbons form propionyl-CoA. This is the crucial difference from even-chain fatty acids.[2][4][9]

Furthermore, the liver can metabolize this compound into C5-ketone bodies, namely β-hydroxypentanoate (BHP) and β-ketopentanoate (BKP).[4][9][10] These ketone bodies can cross the blood-brain barrier and serve as an alternative energy source for the brain.[4][6]

Anaplerosis in the Brain

The defining feature of triheptanoin's mechanism of action is its anaplerotic effect. Anaplerosis refers to the replenishment of Krebs cycle intermediates that may be depleted due to their use in biosynthetic pathways or in conditions of metabolic stress.[4][11]

Propionyl-CoA, derived from this compound, is carboxylated to form methylmalonyl-CoA, which is then converted to succinyl-CoA .[4][8][9] Succinyl-CoA is a key intermediate of the Krebs cycle. By providing a direct source of succinyl-CoA, triheptanoin effectively "refills" the cycle, enhancing its capacity to oxidize acetyl-CoA and produce ATP.[4][8] This is particularly important in neurological disorders where Krebs cycle function may be compromised.

Quantitative Data from Clinical Studies

The therapeutic effects of triheptanoin have been quantified in several clinical studies, providing evidence for its impact on brain metabolism and clinical outcomes.

| Disorder | Study Population | Intervention | Key Quantitative Finding | Reference |

| Huntington's Disease | 10 patients at an early stage | Triheptanoin for 1 month | Restoration of an increased Pi/PCr ratio during visual stimulation (p = 0.005) | [6][12] |

| Huntington's Disease | - | Triheptanoin for 12 months | Stabilization of Unified Huntington's Disease Rating Scale (UHDRS) scores and decreased caudate atrophy | [13] |

| GLUT1 Deficiency Syndrome | 14 children and adults | Triheptanoin supplementation | 70% decrease in spike-wave seizures (P = 0.001) | [14] |

| GLUT1 Deficiency Syndrome | - | Triheptanoin | 90% decrease in non-epileptic paroxysmal manifestations | [2] |

| Epilepsy (Pilocarpine Mouse Model) | Mice with pilocarpine-induced status epilepticus | Triheptanoin diet | Partially restored reduced TCA cycle intermediate and metabolite levels | [15] |

Experimental Protocols

The investigation of triheptanoin's mechanism of action in the brain has relied on advanced neuroimaging and metabolic analysis techniques.

³¹P Magnetic Resonance Spectroscopy (MRS) for Brain Energy Metabolism

Objective: To non-invasively measure the levels of high-energy phosphate (B84403) compounds in the brain as a biomarker of energy metabolism.

Methodology:

-

Data Acquisition: ³¹P brain MRS data are acquired on a 3T whole-body MRI scanner.

-

Stimulation Paradigm: To assess the brain's response to a metabolic challenge, a visual stimulus (e.g., a flashing checkerboard) is presented to the participant.

-

Data Collection Periods: Spectra are collected during three phases:

-

Rest: Baseline measurement before the stimulus.

-

Activation: During the visual stimulus.

-

Recovery: After the stimulus has ceased.

-

-

Metabolite Quantification: The spectra are analyzed to determine the relative concentrations of phosphocreatine (B42189) (PCr) and inorganic phosphate (Pi).

-

Outcome Measure: The primary outcome is the change in the Pi/PCr ratio, which reflects the rate of ATP synthesis and mitochondrial function. An increase in the Pi/PCr ratio during activation is indicative of a normal metabolic response.[6][12]

Quantification of Triheptanoin Metabolites in Plasma

Objective: To measure the levels of this compound and its metabolites in plasma to assess bioavailability and metabolic fate.

Methodology (LC-MS/MS):

-

Sample Preparation:

-

To 50 µL of plasma, add 100 µL of cold methanol (B129727) containing an internal standard (e.g., deuterated analogs).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,300 x g for 5 minutes at 15°C.

-

Collect the supernatant for analysis.

-

-

Chromatography:

-

Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).

-

Employ a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) with a modifier like formic acid.

-

-

Mass Spectrometry:

-

Utilize electrospray ionization (ESI) in negative mode.

-

Detect metabolites using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[7]

-

Impact on Neurotransmitter Systems

The anaplerotic effect of triheptanoin also has implications for neurotransmitter synthesis. Krebs cycle intermediates, such as α-ketoglutarate, serve as precursors for the synthesis of glutamate, the primary excitatory neurotransmitter, and GABA, the primary inhibitory neurotransmitter. By replenishing these intermediates, triheptanoin may help to restore the balance of neurotransmitter systems that are often disrupted in neurological disorders.[4][6] For instance, in Huntington's disease, altered glutamate-glutamine cycling is a known pathological feature, and triheptanoin's ability to provide α-ketoglutarate may help to mitigate this deficit.[6]

Conclusion and Future Directions

Triheptanoin represents a paradigm shift in the therapeutic approach to neurological disorders with a metabolic etiology. By providing a dual fuel source and replenishing Krebs cycle intermediates, it directly targets the bioenergetic deficits that underpin the pathophysiology of these conditions. The quantitative evidence from clinical studies demonstrates its potential to improve brain energy metabolism and alleviate clinical symptoms.

Future research should focus on:

-

Large-scale, placebo-controlled clinical trials to further validate the efficacy of triheptanoin in a broader range of neurological disorders.

-

The use of advanced metabolic imaging techniques to gain a more detailed understanding of its regional effects on brain metabolism.

-

Exploration of combination therapies where triheptanoin may act synergistically with other neuroprotective agents.

This in-depth understanding of triheptanoin's mechanism of action is crucial for guiding its clinical development and optimizing its therapeutic application for patients with debilitating neurological diseases.

References

- 1. Fatty Acids in Energy Metabolism of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triheptanoin for the treatment of brain energy deficit: A 14-year experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of triheptanoin in metabolic and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triheptanoin - a medium chain triglyceride with odd chain fatty acids: a new anaplerotic anticonvulsant treatment? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Triheptanoin? [synapse.patsnap.com]

- 6. Triheptanoin improves brain energy metabolism in patients with Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Triheptanoin--a medium chain triglyceride with odd chain fatty acids: a new anaplerotic anticonvulsant treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Triheptanoin Protects Motor Neurons_Chemicalbook [chemicalbook.com]

- 11. feedingthehungrybrain.com [feedingthehungrybrain.com]

- 12. Triheptanoin improves brain energy metabolism in patients with Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. vjneurology.com [vjneurology.com]

- 14. Triheptanoin for glucose transporter type I deficiency (G1D): modulation of human ictogenesis, cerebral metabolic rate, and cognitive indices by a food supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical Pathways of Heptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanoate, a seven-carbon medium-chain fatty acid, is a molecule of significant interest in the fields of metabolic research and therapeutic development. Its unique metabolism, particularly as the active metabolite of triheptanoin (B1683035), sets it apart from the more common even-chain fatty acids. Triheptanoin, a synthetic triglyceride composed of three this compound molecules, is an approved medical food for the treatment of long-chain fatty acid oxidation disorders (LC-FAODs).[1][2][3] This guide provides a comprehensive overview of the core biochemical pathways involving this compound, its anaplerotic function, relevant quantitative data from clinical studies, and detailed experimental protocols for its investigation.

Core Biochemical Pathways of this compound

The metabolic journey of this compound begins with the oral administration of its triglyceride form, triheptanoin, and culminates in its entry into central energy pathways within the mitochondria.[1]

Hydrolysis and Absorption

Following oral ingestion, triheptanoin is extensively hydrolyzed in the small intestine by pancreatic lipases. This process releases three molecules of free this compound and a glycerol (B35011) backbone.[1][4] Due to this efficient cleavage, systemic exposure to the intact triheptanoin molecule is negligible.[5] As a medium-chain fatty acid, this compound is readily absorbed by the intestinal mucosa and can cross cellular and mitochondrial membranes without the need for the carnitine shuttle system, which is obligatory for long-chain fatty acids.[1][6][7]

Mitochondrial β-Oxidation

Once inside the mitochondrial matrix, this compound undergoes β-oxidation. Because it has an odd number of carbons (C7), its breakdown is distinct from even-chain fatty acids. The process yields two molecules of acetyl-CoA and one molecule of propionyl-CoA.[4][6][8] This pathway bypasses the enzymatic steps that are deficient in LC-FAODs.[6][7]

The key steps are:

-

Activation: this compound is converted to heptanoyl-CoA.

-

β-Oxidation Cycles: Heptanoyl-CoA undergoes two full cycles of β-oxidation, each producing one molecule of acetyl-CoA.

-

Final Thiolysis: The remaining three-carbon chain is released as propionyl-CoA.

Caption: Mitochondrial β-oxidation of this compound.

Anaplerotic Role and the TCA Cycle

The production of propionyl-CoA is the cornerstone of this compound's therapeutic efficacy. Anaplerosis is the process of replenishing tricarboxylic acid (TCA) cycle intermediates that may have been extracted for biosynthesis or other cellular processes.[3][8] While acetyl-CoA provides fuel for the cycle, it does not increase the net amount of TCA intermediates.[8]

Propionyl-CoA is converted in a multi-step process to succinyl-CoA, a key intermediate of the TCA cycle.[1][8] This replenishment enhances the cycle's capacity for energy production and is crucial in conditions like LC-FAODs where the depletion of TCA cycle intermediates can impair cellular energy metabolism.[3]

Caption: Anaplerotic pathway of propionyl-CoA.

Hepatic Ketogenesis and C5 Ketone Bodies

In the liver, this compound can also be partially oxidized to form unique five-carbon (C5) ketone bodies: β-hydroxypentanoate (BHP) and β-ketopentanoate (BKP).[1][6] These C5 ketone bodies are released into the bloodstream and can be taken up by extrahepatic tissues, such as the brain and muscle.[1][9] In these tissues, they are converted back to acetyl-CoA and propionyl-CoA, serving as an additional anaplerotic energy source.[6][9]

Metabolic Interplay with Glucose and Glutamine

This compound metabolism significantly interacts with other central metabolic pathways. Studies using stable isotope tracing have shown that this compound supplementation can decrease the contribution of glucose-derived carbon and increase the influx of glutamine-derived carbon into the TCA cycle.[8][10] In the context of mitochondrial disease models, this compound serves as a suitable substrate to induce glucose production, highlighting its role in maintaining glucose homeostasis.[11][12] In the brain, this compound and its derived C5-ketones can be metabolized primarily by glia, leading to an increase in glutamine levels.[9][13]

Quantitative Data Summary

The unique metabolic properties of this compound have led to its clinical use in the form of triheptanoin. The following tables summarize key quantitative data from pharmacokinetic and clinical studies.

Table 1: Population Pharmacokinetic Parameters of this compound

| Parameter | Healthy Adult Subjects | Adult LC-FAOD Patients | Pediatric LC-FAOD Patients |

| Apparent Clearance (CL/F) | Higher | ~19% lower than healthy subjects | Allometrically scaled with body weight |

| Elimination Half-life (t½) | Not specified | ~1.7 hours[14][15] | Not specified |

| Protein Binding | ~80%[2][4] | ~80%[2][4] | ~80%[2][4] |

| Time to Peak (Tmax) | Multiple peaks observed, median 0.5-1.2h[4] | Multiple peaks observed[5][14] | Multiple peaks observed[5][14] |

Data sourced from population pharmacokinetic analyses.[14][15]

Table 2: Clinical Efficacy of Triheptanoin in LC-FAOD Patients

| Endpoint | Study Design | Key Finding | Reference |

| Major Clinical Events (MCEs) | Open-label Phase 2 (CL201) & Extension (CL202) | 45-70% reduction in the annualized rate of MCEs (rhabdomyolysis, hypoglycemia, cardiomyopathy).[16] | [16] |

| Hospitalization Days | Open-label Phase 2 (CL201) | 50.3% reduction in the mean annualized duration of MCE-related hospitalizations.[16] | [16] |

| Cardiac Function | Randomized, controlled trial | Improvements in cardiac structure and function compared to trioctanoin (even-chain MCT).[16] | [16] |

| Exercise Tolerance | Open-label Phase 2 (CL201) | Reported positive impacts and improvements in exercise tolerance.[16] | [16] |

Experimental Protocols

Investigating the metabolic effects of this compound requires specialized techniques. Below are summarized protocols for key experiments cited in the literature.

Protocol 1: Stable Isotope Tracing of this compound Metabolism in Mice

-

Objective: To trace the metabolic fate of this compound and its contribution to gluconeogenesis and the TCA cycle in vivo.

-

Methodology:

-

Animal Model: Utilize relevant mouse models, such as VLCAD-deficient (VLCAD−/−) mice and wild-type (WT) controls.[11]

-

Tracer Infusion: Administer a bolus of 13C-labeled this compound (e.g., [5,6,7-13C3]this compound) or other labeled substrates like 13C3-glycerol via injection.[9][11]

-

Sample Collection: Collect blood samples at multiple time points post-infusion. At the end of the experiment, collect tissues (e.g., liver, brain) after perfusion and snap-freeze in liquid nitrogen.[9][11]

-

Metabolite Extraction: Extract metabolites from plasma and tissue homogenates using methods appropriate for the target analytes (e.g., perchloric acid extraction).

-

Analysis:

-

GC-MS/LC-MS: Analyze the isotopic enrichment of metabolites (e.g., glucose, TCA cycle intermediates, amino acids) to determine the incorporation of the 13C label.[13][17]

-

NMR Spectroscopy: Use 13C-NMR to analyze tissue extracts, which can provide detailed information on positional isotopomers and metabolic fluxes.[9][13]

-

-

Data Interpretation: Calculate the fractional enrichment of metabolites to quantify the contribution of this compound to various metabolic pathways.[11]

-

Caption: Workflow for stable isotope tracing experiments.

Protocol 2: Measurement of Fatty Acid β-Oxidation in Isolated Hepatocytes

-

Objective: To measure the rate of mitochondrial and peroxisomal fatty acid oxidation in intact cells.

-

Methodology:

-

Hepatocyte Isolation: Isolate primary hepatocytes from mice via collagenase perfusion of the liver.[18]

-

Substrate Preparation: Prepare a substrate mixture containing radiolabeled fatty acids (e.g., [3H]palmitic acid or [14C]heptanoic acid) complexed to bovine serum albumin (BSA).[18]

-

Cell Incubation: Incubate the freshly isolated hepatocytes in a reaction buffer containing the radiolabeled substrate.

-

Reaction Termination: Stop the reaction at various time points by adding an acid like perchloric acid.[18]

-

Separation of Products: Separate the water-soluble metabolic products (representing oxidized substrate) from the unoxidized fatty acid substrate. This is typically done by precipitating the unoxidized substrate and centrifuging.

-

Quantification: Measure the radioactivity in the aqueous supernatant using liquid scintillation counting. The amount of radioactivity is proportional to the rate of β-oxidation.

-

Conclusion

This compound possesses a unique metabolic profile centered on its role as a dual-action substrate, providing both direct fuel (acetyl-CoA) and anaplerotic replenishment (propionyl-CoA) to the TCA cycle. This mechanism is particularly beneficial in energy-deficient states such as long-chain fatty acid oxidation disorders. The quantitative data from pharmacokinetic and clinical studies of its pro-drug, triheptanoin, confirm its therapeutic utility in reducing major clinical events and improving metabolic homeostasis in affected patients. The experimental protocols outlined provide a framework for researchers to further investigate the intricate biochemical pathways and therapeutic potential of this intriguing medium-chain fatty acid.

References

- 1. benchchem.com [benchchem.com]

- 2. publications.aap.org [publications.aap.org]

- 3. benchchem.com [benchchem.com]

- 4. Triheptanoin in the management of long-chain fatty acid oxidation disorders: a profile of its use | springermedizin.de [springermedizin.de]

- 5. The Pharmacokinetics of Triheptanoin and Its Metabolites in Healthy Subjects and Patients With Long-Chain Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Population Pharmacokinetics of this compound in Healthy Subjects and Patients With Long‐Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound as a neural fuel: energetic and neurotransmitter precursors in normal and glucose transporter I-deficient (G1D) brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Publication: Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism [sciprofiles.com]

- 11. This compound Improves Compensatory Mechanism of Glucose Homeostasis in Mitochondrial Long-Chain Fatty Acid Oxidation Defect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound as a neural fuel: energetic and neurotransmitter precursors in normal and glucose transporter I-deficient (G1D) brain. [vivo.weill.cornell.edu]

- 14. Population Pharmacokinetics of this compound in Healthy Subjects and Patients With Long-Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]

Heptanoate and Its Effects on Mitochondrial Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heptanoate, a seven-carbon medium-chain fatty acid, has garnered significant attention for its unique metabolic properties and therapeutic potential in various metabolic disorders. Administered as the triglyceride triheptanoin (B1683035), this compound serves as a precursor for both energy production and anaplerosis, the replenishment of tricarboxylic acid (TCA) cycle intermediates. This dual action directly addresses the underlying pathophysiology of several mitochondrial and metabolic diseases characterized by energy deficits and TCA cycle depletion. This technical guide provides a comprehensive overview of the core mechanisms of this compound's action on mitochondrial function, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Introduction: The Anaplerotic Role of this compound

Mitochondria are the primary sites of cellular energy production through the TCA cycle and oxidative phosphorylation. In numerous inherited metabolic disorders, such as long-chain fatty acid oxidation disorders (LC-FAODs) and other conditions with compromised energy metabolism, the pool of TCA cycle intermediates can become depleted, leading to impaired ATP synthesis and cellular dysfunction.[1] Anaplerosis, the process of replenishing these intermediates, is therefore a critical therapeutic target.

This compound, delivered as the prodrug triheptanoin, is a potent anaplerotic substrate.[1] Following oral administration, triheptanoin is hydrolyzed into glycerol (B35011) and three this compound molecules.[2] this compound is readily absorbed and transported into the mitochondrial matrix, where it undergoes β-oxidation.[2] Unlike even-chain fatty acids that are metabolized solely to acetyl-CoA, the β-oxidation of this compound yields both acetyl-CoA and propionyl-CoA.[1][2] Acetyl-CoA enters the TCA cycle to fuel ATP production, while propionyl-CoA is converted to the TCA cycle intermediate succinyl-CoA, directly replenishing the cycle.[1]

Mechanism of Action: this compound Metabolism and Mitochondrial Bioenergetics

The unique metabolic fate of this compound underpins its therapeutic effects. Its influence extends beyond simple substrate provision, impacting overall mitochondrial bioenergetics and cellular redox status.

β-Oxidation of this compound

Once inside the mitochondrial matrix, this compound is activated to heptanoyl-CoA and undergoes two and a half cycles of β-oxidation. This process generates:

-

Two molecules of acetyl-CoA: These enter the TCA cycle by condensing with oxaloacetate to form citrate, driving the production of NADH and FADH2 for the electron transport chain.[1]

-

One molecule of propionyl-CoA: This three-carbon molecule is the key to this compound's anaplerotic effect.[1]

Conversion of Propionyl-CoA to Succinyl-CoA

Propionyl-CoA is converted to succinyl-CoA through a three-step enzymatic pathway:

-

Carboxylation: Propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA.

-

Racemization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.

-

Isomerization: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA.[1]

Succinyl-CoA then directly enters the TCA cycle, increasing the concentration of cycle intermediates and enhancing its capacity.

Impact on the Electron Transport Chain and Oxidative Phosphorylation

By providing both acetyl-CoA and anaplerotic succinyl-CoA, this compound enhances the overall flux through the TCA cycle. This leads to an increased production of the reducing equivalents NADH and FADH2, which are essential electron donors for the electron transport chain (ETC). The subsequent increase in proton pumping across the inner mitochondrial membrane drives ATP synthesis via oxidative phosphorylation.

Influence on Redox Homeostasis

Studies have shown that supplementation with this compound can lead to an increased NAD+/NADH ratio.[3] This shift in redox balance can have widespread metabolic effects, including a decreased lactate/pyruvate ratio and alterations in other metabolic pathways.[3]

Quantitative Effects of this compound on Mitochondrial Function

The therapeutic benefits of this compound are substantiated by quantitative improvements in mitochondrial respiration and the replenishment of TCA cycle intermediates.

Mitochondrial Respiration

The Seahorse XF Analyzer is a key technology for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR). Studies using fibroblasts from patients with Neutral Lipid Storage Disease with Myopathy (NLSD-M), a condition with impaired lipid metabolism, have demonstrated the positive effects of triheptanoin treatment on mitochondrial respiration.

Table 1: Effect of Triheptanoin on Mitochondrial Respiration in NLSD-M Fibroblasts

| Parameter | Untreated NLSD-M (Mean ± SD) | Triheptanoin-Treated NLSD-M (Mean ± SD) | % Change |

| Basal Respiration (pmol/min) | 10.5 ± 2.1 | 15.2 ± 3.5 | +44.8% |

| Maximal Respiration (pmol/min) | 12.1 ± 3.2 | 19.8 ± 4.1 | +63.6% |

| ATP Production-linked OCR (pmol/min) | 8.2 ± 1.9 | 11.5 ± 2.8 | +40.2% |

| Spare Respiratory Capacity (%) | 15.4 ± 5.6 | 30.8 ± 7.2 | +100.0% |

Data adapted from a study on fibroblasts from five NLSD-M patients treated with 25 µM triheptanoin for one week.[4][5]

These data indicate that triheptanoin treatment significantly improves key parameters of mitochondrial respiration, suggesting an enhanced capacity to meet cellular energy demands.[4][5]

Tricarboxylic Acid (TCA) Cycle Intermediates

Table 2: Reported Changes in TCA Cycle Intermediates with this compound/Triheptanoin Treatment

| TCA Cycle Intermediate | Cell/Tissue Type | Reported Change |

| Succinate | MCAD-deficient fibroblasts | Significantly increased |

| Malate | VLCAD-deficient patient samples | Increased |

| Fumarate | VLCAD-deficient patient samples | Increased |

| Citrate | VLCAD-deficient patient samples | Increased |

| α-Ketoglutarate | VLCAD-deficient patient samples | Trended lower |

Data compiled from studies on various metabolic disorders.[6]

These findings support the proposed mechanism of this compound in replenishing the TCA cycle, although further quantitative studies are warranted to fully delineate these effects across different disease models.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's effects on mitochondrial function.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in live cells.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Mitochondrial Stress Test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.[7]

Procedure:

-

Cell Seeding: Seed fibroblasts in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.[7]

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.[8]

-

Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.[8]

-

Load Sensor Cartridge: Load the injection ports of the hydrated sensor cartridge with the mitochondrial stress test compounds.

-

Calibration and Assay Run: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. After calibration, replace the calibrant plate with the cell culture plate and initiate the assay. The instrument will measure basal OCR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements after each injection.[8]

-

Data Analysis: Normalize OCR data to cell number or protein content. Calculate key parameters of mitochondrial function: basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.[7]

Quantification of TCA Cycle Intermediates by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of small molecule metabolites.

Materials:

-

Gas chromatograph coupled to a mass spectrometer

-

Extraction solvent (e.g., 80% methanol)

-

Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

Internal standards for each analyte

Procedure:

-

Metabolite Extraction: Quench cellular metabolism rapidly by adding ice-cold extraction solvent to the cell culture plate. Scrape the cells and collect the cell lysate.

-

Sample Preparation: Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing the metabolites.

-

Derivatization: Evaporate the supernatant to dryness under a stream of nitrogen. Add the derivatization agent to the dried extract and heat to convert the non-volatile TCA cycle intermediates into volatile derivatives suitable for GC-MS analysis.[9]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The compounds are separated based on their boiling points and retention times on the GC column and then detected and quantified by the mass spectrometer.[9]

-

Data Analysis: Identify and quantify the TCA cycle intermediates by comparing their retention times and mass spectra to those of known standards. Normalize the data to cell number or protein content.

References

- 1. Triheptanoin Treatment in Patients with Pediatric Cardiomyopathy Associated with Long Chain-Fatty Acid Oxidation Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Triheptanoin on Mitochondrial Respiration and Glycolysis in Cultured Fibroblasts from Neutral Lipid Storage Disease Type M (NLSD-M) Patients [mdpi.com]

- 6. This compound Improves Compensatory Mechanism of Glucose Homeostasis in Mitochondrial Long-Chain Fatty Acid Oxidation Defect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic profiling by gas chromatography-mass spectrometry of energy metabolism in high-fat diet-fed obese mice - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of Sodium Heptanoate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of sodium heptanoate. Due to a notable scarcity of published quantitative data on the solubility of sodium this compound in various common solvents, this document focuses on presenting the available information and offering a comprehensive experimental protocol for determining solubility. A general overview of the solubility of sodium salts of carboxylic acids is also provided to offer a predictive framework. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with sodium this compound and require a thorough understanding of its solubility characteristics.

Introduction

Sodium this compound, the sodium salt of heptanoic acid, is a compound of interest in various fields, including pharmaceuticals and material science. Its amphiphilic nature, with a polar carboxylate head and a nonpolar seven-carbon tail, suggests a range of solubility behaviors in different media. Understanding the solubility of sodium this compound is crucial for a variety of applications, such as formulation development, purification processes, and the design of delivery systems.

This guide summarizes the currently available solubility data for sodium this compound and provides a detailed experimental workflow for its determination.

Solubility of Sodium this compound: Data

A comprehensive review of scientific literature and chemical databases reveals a significant lack of quantitative data on the solubility of sodium this compound in a wide range of solvents. The available information is summarized below.

Data Presentation

The quantitative solubility data for sodium this compound is sparse. The following table presents the limited data found.

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | Not Specified | 100 mg/mL | Requires ultrasonic assistance |

It is important to note that the temperature for the solubility in water was not specified in the source material, which is a critical parameter for solubility measurements.

Qualitative Solubility and General Trends

Several sources qualitatively describe sodium this compound as being "soluble in water".[1][2][3][4] The solution in water is also described as "almost transparency".[5]

For sodium salts of carboxylic acids in general, the following trends are observed:

-

In Water: Solubility in water tends to decrease as the length of the alkyl chain increases due to the growing hydrophobic nature of the molecule.[6] Shorter-chain sodium carboxylates, like sodium acetate, are very soluble in water.[6]

-

In Organic Solvents: The solubility of sodium carboxylates in organic solvents is influenced by the polarity of the solvent.[6] They tend to be more soluble in polar organic solvents like ethanol (B145695) and less soluble in non-polar solvents such as chloroform (B151607) and benzene.[6]

Given that heptanoic acid has a low solubility in water (0.2 g/L), its sodium salt is expected to be significantly more water-soluble due to the ionic nature of the sodium carboxylate group.[7]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like sodium this compound in a liquid solvent. This protocol is based on the widely used shake-flask method.

Materials and Equipment

-

Sodium this compound (high purity)

-

Solvent of interest (e.g., water, ethanol, methanol, acetone)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath with temperature control (± 0.1 °C)

-

Vials or flasks with airtight seals

-

Syringes with filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Experimental Procedure

-

Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary to avoid bubble formation.

-

Sample Preparation: Add an excess amount of sodium this compound to a series of vials or flasks. An excess is necessary to ensure that a saturated solution is formed.

-

Addition of Solvent: Accurately add a known volume or mass of the solvent to each vial containing the excess solid.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient amount of time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately attach a filter to the syringe and dispense the filtered saturated solution into a pre-weighed container. This step is crucial to remove any undissolved solid particles.

-

Analysis: Determine the concentration of sodium this compound in the collected sample using a validated analytical method.

-

Gravimetric Method: Weigh the collected filtered solution. Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute) until a constant weight of the dried solute is achieved. The solubility can then be calculated as the mass of the solute per mass or volume of the solvent.

-

Chromatographic/Spectroscopic Method: Dilute the collected saturated solution with a known volume of a suitable solvent and analyze the concentration using a pre-calibrated instrument such as HPLC or a UV-Vis spectrophotometer.

-

-

Data Reporting: Express the solubility in standard units, such as g/100 g of solvent, mg/mL, or mol/L, and always report the temperature at which the measurement was performed.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

- 1. CAS 10051-45-3: Sodium this compound | CymitQuimica [cymitquimica.com]

- 2. ENANTHIC ACID SODIUM SALT | 10051-45-3 [chemicalbook.com]

- 3. dl.icdst.org [dl.icdst.org]

- 4. labsolu.ca [labsolu.ca]

- 5. Sodium this compound | 10051-45-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. quora.com [quora.com]

- 7. Carboxylic acid - Wikipedia [en.wikipedia.org]

Endogenous Production of Heptanoate in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanoate (C7:0), a seven-carbon saturated fatty acid, has garnered significant attention for its therapeutic potential, primarily as an anaplerotic substrate for the tricarboxylic acid (TCA) cycle. While its metabolic fate following exogenous administration of its triglyceride form, triheptanoin (B1683035), is well-documented, the endogenous production of this compound in humans is a less explored yet crucial area of metabolism. This technical guide provides a comprehensive overview of the current understanding of endogenous this compound synthesis, its metabolic pathways, and the analytical methodologies used for its study. Evidence points towards two primary pathways for the endogenous production of odd-chain fatty acids (OCFAs), including the potential for this compound synthesis: de novo synthesis by fatty acid synthase (FAS) utilizing propionyl-CoA as a primer, and the peroxisomal alpha-oxidation of longer-chain fatty acids. Propionyl-CoA, the key precursor for de novo synthesis, is primarily derived from the catabolism of certain amino acids and the fermentation of dietary fiber by the gut microbiota. This guide details these pathways, presents available quantitative data, outlines experimental protocols for OCFAs analysis, and provides visualizations of the key metabolic and experimental workflows to facilitate further research in this emerging field.

Introduction

Odd-chain fatty acids (OCFAs), characterized by an odd number of carbon atoms, are present in human tissues, albeit at much lower concentrations than their even-chain counterparts.[1] Among these, pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are the most studied and are recognized as biomarkers for dairy fat intake and have been inversely associated with the risk of type 2 diabetes and cardiovascular disease.[1] this compound (C7:0), a shorter-chain OCFA, is of particular interest due to its anaplerotic properties, which allow it to replenish intermediates in the TCA cycle.[2] While the therapeutic administration of triheptanoin is the primary source of this compound in clinical contexts, evidence suggests that OCFAs, potentially including this compound, are also synthesized endogenously.[1][3] Understanding the pathways and regulation of endogenous this compound production is critical for elucidating its physiological roles and its potential as a biomarker.

Biosynthetic Pathways of Endogenous this compound

The endogenous synthesis of this compound in humans is believed to occur through pathways similar to those established for longer-chain OCFAs. These pathways are:

De Novo Synthesis via Propionyl-CoA Priming

The canonical de novo fatty acid synthesis pathway utilizes acetyl-CoA as the initial primer for the fatty acid synthase (FAS) complex, leading to the production of even-chain fatty acids, primarily palmitate (C16:0).[4] However, FAS can also utilize propionyl-CoA, a three-carbon acyl-CoA, as a primer.[5][6] When propionyl-CoA is used as the starting molecule, the subsequent addition of two-carbon units from malonyl-CoA results in the synthesis of odd-chain fatty acids.[5][6] While this process is well-documented for the synthesis of C15:0 and C17:0, the production of the shorter C7:0 via this pathway in humans is plausible but less directly evidenced.

The primary sources of propionyl-CoA for this pathway are:

-

Gut Microbiota Fermentation: Anaerobic fermentation of dietary fibers by the colonic microbiota produces short-chain fatty acids, including propionate (B1217596).[1][7] This propionate is absorbed into the portal circulation and can be converted to propionyl-CoA in the liver.[1]

-

Amino Acid Catabolism: The breakdown of the amino acids valine, isoleucine, methionine, and threonine yields propionyl-CoA.[8]

-

Cholesterol Catabolism: The oxidation of the cholesterol side chain during bile acid formation can also generate propionyl-CoA.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lipidmaps.org [lipidmaps.org]

- 4. researchgate.net [researchgate.net]